N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide
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Overview
Description
This compound is a type of amide, which is an organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. The presence of the 1H-1,2,3-triazol-1-yl and 2-hydroxypropan-2-yl groups suggest that this compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexyl propenamide with a 1,2,3-triazole derivative that has been functionalized with a 2-hydroxypropan-2-yl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, a propenamide group, and a 1,2,3-triazole ring substituted with a 2-hydroxypropan-2-yl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide, triazole, and hydroxypropan-2-yl groups. The amide group might undergo hydrolysis or condensation reactions, while the triazole ring might participate in click reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and hydroxyl groups might increase its solubility in water .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with biological targets such as enzymes or receptors. The 1,2,3-triazole ring is a common motif in medicinal chemistry due to its ability to mimic the structure of peptides .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)triazol-1-yl]cyclohexyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-13(19)15-10-7-5-6-8-11(10)18-9-12(16-17-18)14(2,3)20/h4,9-11,20H,1,5-8H2,2-3H3,(H,15,19)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJPYADCOTXXKR-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CCCCC2NC(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CN(N=N1)[C@@H]2CCCC[C@@H]2NC(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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